

A Technical Guide to the Thermochemical Properties of Pentyl Pentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentyl valerate*

Cat. No.: *B1667271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for pentyl pentanoate (CAS: 2173-56-0), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for acquiring a complete thermochemical profile.

Core Thermochemical Data

Pentyl pentanoate, with the chemical formula $C_{10}H_{20}O_2$, is an ester recognized for its characteristic apple- or pineapple-like scent.^{[1][2]} A precise understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. The available quantitative data is summarized below.

Property	Symbol	Value	Units	Source(s)
Molecular Weight	MW	172.26 g/mol	g/mol	[3]
Boiling Point	Tb	477-480	K	[4]
Ideal Gas Heat Capacity	Cp,gas	368.11 (at 504.49 K)	J/mol·K	[5]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Data not publicly available	kJ/mol	[5]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	Data not publicly available	kJ/mol	[5]

Note: While comprehensive experimental values for the standard Gibbs free energy and enthalpy of formation are not readily available in public databases, they can be determined through the experimental and computational methods outlined in this guide. Both Cheméo and the NIST Web Thermo Tables indicate the existence of such data in their collections.[5][6]

Experimental Determination of Thermochemical Properties

The acquisition of high-quality thermochemical data relies on precise and well-established experimental techniques. The following sections detail the standard protocols for determining the key energetic properties of esters like pentyl pentanoate.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone of thermochemical data, typically derived from the experimentally determined enthalpy of combustion ($\Delta_c H^\circ$). The primary instrument for this measurement is an isoperibol bomb calorimeter.

Experimental Protocol:

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of high-purity pentyl pentanoate is placed in a crucible within the calorimeter's decomposition vessel (the "bomb").^[7] A known length of fuse wire is positioned in contact with the sample.
- **Assembly and Pressurization:** A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals as it rises due to the heat released by the combustion reaction. The final temperature is recorded once thermal equilibrium is re-established.
- **Correction and Calculation:** The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).^[7] Corrections are applied for the heat of ignition from the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
- **Derivation of Enthalpy of Formation:** The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law, based on the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) is crucial for understanding phase behavior and is determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for compounds with low to moderate volatility.

Experimental Protocol:

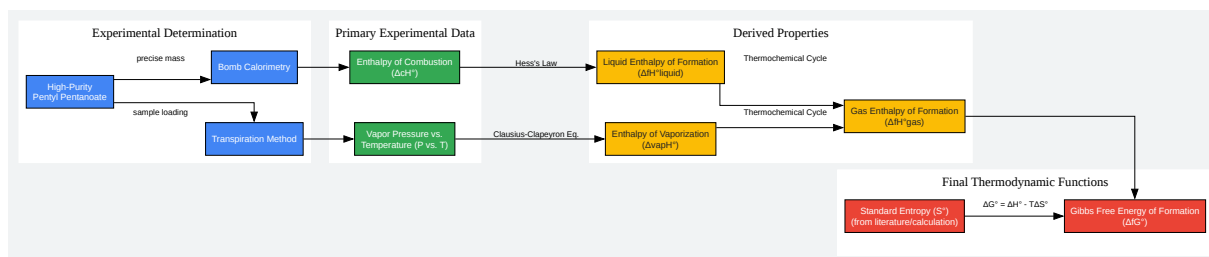
- **Sample Saturation:** A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, precisely controlled flow rate through a saturator containing the liquid pentyl pentanoate

sample.[8] The saturator is maintained at a constant, accurately known temperature, allowing the gas stream to become saturated with the ester's vapor.

- **Condensation:** The gas-vapor mixture exits the saturator and passes through a cold trap (e.g., a U-tube cooled with liquid nitrogen or a dry ice/acetone slush) where the vaporized ester condenses.[8]
- **Quantification:** The amount of condensed ester is determined gravimetrically or by a suitable analytical technique like gas chromatography.
- **Vapor Pressure Calculation:** The partial pressure of the ester (which is equal to its vapor pressure at that temperature) is calculated from the amount of condensed substance, the total volume of the carrier gas passed through the system, and the ideal gas law.
- **Temperature Dependence:** The experiment is repeated at several different temperatures.
- **Calculation of Enthalpy of Vaporization:** The enthalpy of vaporization is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical and experimental workflow for establishing a comprehensive thermochemical profile for pentyl pentanoate, integrating both experimental measurements and theoretical calculations.



[Click to download full resolution via product page](#)

Workflow for Thermochemical Profile Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentyl pentanoate - Wikipedia [en.wikipedia.org]
- 2. Butanoic acid, pentyl ester (CAS 540-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Showing Compound Pentyl pentanoate (FDB000968) - FooDB [foodb.ca]
- 4. Pentanoic acid, pentyl ester [webbook.nist.gov]
- 5. Pentanoic acid, pentyl ester (CAS 2173-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Pentanoic acid, pentyl ester [webbook.nist.gov]

- 7. wexlergroup.github.io [wexlergroup.github.io]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of Pentyl Pentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667271#thermochemical-data-of-pentyl-pentanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com